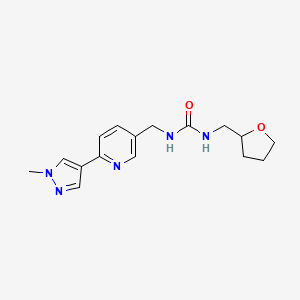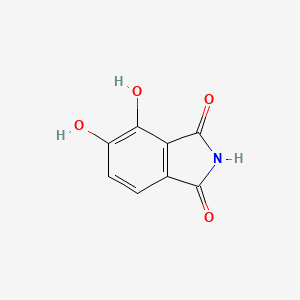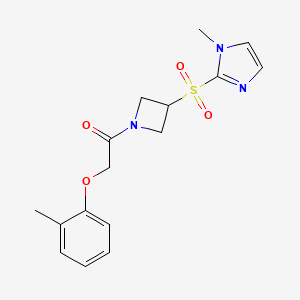
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis Crystallographic studies provide insights into molecular structures, which are crucial for understanding the chemical behavior and potential applications of compounds. For instance, the crystal structure of azimsulfuron, a related sulfonylurea herbicide, was analyzed to reveal the dihedral angles between the planes of the central pyrazole and terminal rings, contributing to a better understanding of structural properties and interactions in the crystal (Youngeun Jeon et al., 2015).
Chemical Synthesis and Modifications Research on the synthesis of related compounds highlights the versatility and potential modifications to enhance properties or activity. For example, studies on the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine demonstrate the potential for creating complex structures with specific properties (A. Gube et al., 2012).
Antimicrobial Activity The antimicrobial activity of related compounds is of significant interest for developing new therapeutic agents. Research on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas showed moderate antimicrobial activity, suggesting the potential for similar compounds to be developed as antimicrobial agents (P. V. G. Reddy et al., 2003).
Molecular Recognition and Self-Assembly The ability of compounds to form supramolecular structures through self-assembly is crucial for various applications, including materials science and drug delivery. Research on the binding of carboxylic acids by fluorescent pyridyl ureas highlights the potential for designing sensors and receptors based on similar structural motifs (L. Jordan et al., 2010).
Propriétés
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(9-20-21)15-5-4-12(7-17-15)8-18-16(22)19-10-14-3-2-6-23-14/h4-5,7,9,11,14H,2-3,6,8,10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDOQOJBRALLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)


![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide](/img/structure/B2675046.png)
![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)
![7-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2675048.png)

![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)
